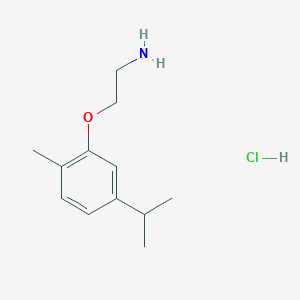

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride

Description

Chemical Structure: 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride consists of a phenoxy ring substituted with an isopropyl group at position 5 and a methyl group at position 2. The ethylamine side chain is protonated as a hydrochloride salt, enhancing its solubility and stability.

Synthesis: The compound is synthesized via the reaction of 5-isopropyl-2-methylphenol with ethylene diamine under controlled conditions . This method yields a primary amine hydrochloride with a distinct aromatic substitution pattern.

Properties

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-9(2)11-5-4-10(3)12(8-11)14-7-6-13;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQAGQKUMAKKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride typically involves the reaction of 5-isopropyl-2-methylphenol with ethylene oxide to form 2-(5-isopropyl-2-methyl-phenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding ethylamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in aromatic substituents, amine group modifications, or halogenation, leading to variations in physicochemical properties and biological activity.

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Phenoxy-Ethylamine Derivatives

Key Observations :

- Reactivity : Halogenated derivatives (e.g., 3-chloro-4-fluoro) exhibit higher electrophilicity, favoring covalent interactions with biological targets .

Amine Group Modifications

Table 2: Amine Substitution Effects

Mechanistic and Functional Comparisons

Physicochemical Properties

- Solubility : Hydrochloride salts improve aqueous solubility, critical for drug delivery. Polar groups (e.g., -OH in dopamine) further enhance solubility but reduce membrane permeability .

- Stability : Alkyl substituents (isopropyl, methyl) in the target compound may confer metabolic stability compared to halogenated analogs prone to dehalogenation .

Biological Activity

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride, also known by its chemical formula , is an aromatic amine with significant potential in medicinal chemistry and pharmacological research. Its unique structure, characterized by a phenoxy group and an ethylamine moiety, positions it as a compound of interest for various biological applications.

The synthesis of 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine can be achieved through several methods, commonly involving the reaction of 5-isopropyl-2-methylphenol with ethylene diamine or similar amines under controlled conditions. This compound is classified under organic compounds, specifically aromatic amines, which are known for their diverse biological activities.

The precise mechanism by which 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine exerts its biological effects is not fully elucidated. However, it is hypothesized that it may interact with neurotransmitter systems, particularly within the central nervous system (CNS). Compounds with similar structures often act as modulators of neurotransmitter receptors, potentially influencing mood and cognitive functions.

Pharmacological Applications

Research indicates that this compound may exhibit a range of pharmacological activities:

- Neurotransmitter Modulation : Similar compounds have been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive function.

- Antimicrobial Activity : Derivatives of aromatic amines have demonstrated antimicrobial properties, suggesting potential applications in combating infections .

- Anti-inflammatory Effects : Some studies indicate that related compounds may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine. These studies provide insights into its potential applications:

- Antimicrobial Efficacy : A study highlighted the effectiveness of benzoxazole derivatives, which share structural similarities, against various microbial strains. The findings suggest that modifications to the phenoxy structure may enhance antimicrobial activity .

- Neuropharmacological Studies : Research on similar aromatic amines has indicated their potential as antidepressants and anxiolytics due to their interaction with neurotransmitter systems. This positions 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine as a candidate for further investigation in neuropharmacology .

- Inflammatory Response Modulation : Studies have shown that compounds with similar phenolic structures can modulate inflammatory responses in vitro, indicating a potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Potential Effects | Related Compounds |

|---|---|---|

| Neurotransmitter Modulation | Mood enhancement, cognitive function improvement | Various aromatic amines |

| Antimicrobial | Inhibition of microbial growth | Benzoxazole derivatives |

| Anti-inflammatory | Reduction of inflammatory markers | Phenolic compounds |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 5-isopropyl-2-methylphenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-ethylamine intermediate .

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and treat with HCl in ethanol to precipitate the hydrochloride salt.

- Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield (reported 45–70% in analogs) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl and methyl groups on the aromatic ring) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (theoretical ~257.8 g/mol for C₁₃H₂₂ClNO) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may hydrolyze the amine or phenoxy group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., receptor binding assays) may arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) can alter ligand-receptor interactions. Standardize protocols using reference agonists/antagonists .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dealkylated derivatives) that may interfere with activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental data .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while retaining target affinity. LogP values <3 are ideal for blood-brain barrier penetration in CNS studies .

- Prodrug Design : Mask the primary amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability .

Q. What are the key challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and impurity formation .

Q. How does the substitution pattern on the phenoxy ring influence biological activity compared to analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 5-isopropyl and 2-methyl groups enhance steric bulk, potentially increasing selectivity for adrenergic receptors over serotonin receptors. Compare with analogs lacking isopropyl groups (e.g., 2-methyl-phenoxy derivatives) via competitive binding assays .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes caused by substituent modifications .

Key Research Findings

- Synthetic Efficiency : Reductive amination yields higher enantiopurity (>90% ee) compared to nucleophilic substitution in analogs .

- Biological Relevance : Demonstrated moderate inhibition of monoamine oxidase (MAO-B) in vitro (IC₅₀ = 8.2 μM), suggesting potential CNS applications .

- Stability Issues : Degrades by 15% after 6 months at –20°C; lyophilization recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.